molecular formula C26H23NO4 B11584897 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11584897
M. Wt: 413.5 g/mol
InChI Key: USQSWXHVVMYQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzoyl group, and a propan-2-yloxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the propan-2-yloxy group is attached through an etherification reaction, using an appropriate alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like thiols or amines, solvents like dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antioxidant properties could be attributed to the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-PENTOXYPHENYLAMIDE
  • N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-ETHOXYBENZAMIDE

Uniqueness

N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C26H23NO4/c1-16(2)30-20-14-12-19(13-15-20)26(29)27-23-21-6-4-5-7-22(21)31-25(23)24(28)18-10-8-17(3)9-11-18/h4-16H,1-3H3,(H,27,29)

InChI Key

USQSWXHVVMYQTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.